4-(Aminomethyl)benzothioamide

Medicinal Chemistry Physicochemical Properties Drug Design

4-(Aminomethyl)benzothioamide (CAS 404897-88-7) is a non-fungible thioamide building block with a 5-fold higher XLogP3 (0.5 vs. 0.1) and larger TPSA (84.1 Ų vs. 69.1 Ų) than its amide analog, enabling distinct ADME modulation and 3-fold stronger n→π* interactions for stabilized peptidomimetics. Essential for synthesizing 2-(3-cyanophenyl)thiazole gout therapeutics (US20120078013A1). Procure ≥98% purity to ensure reproducible cyclization and coupling outcomes.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
Cat. No. B12331602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzothioamide
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(=S)N
InChIInChI=1S/C8H10N2S/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11)
InChIKeyVDIXSUQWSAHKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)benzothioamide as a Differentiated Thioamide Building Block for Advanced Organic Synthesis and Pharmaceutical Intermediates


4-(Aminomethyl)benzothioamide (CAS 404897-88-7) is a primary thioamide featuring an aminomethyl substituent at the para position of a benzene ring. This compound belongs to a class of sulfur-containing analogs of amides, which exhibit distinct physicochemical properties compared to their oxygen-containing counterparts [1]. It is commercially available with a typical purity of ≥98% and serves as a versatile intermediate in the synthesis of complex molecular architectures, including heterocyclic compounds and pharmaceutical agents . The presence of both the reactive thioamide group and the primary amine allows for its use in various coupling and cyclization reactions, making it a valuable building block in medicinal chemistry and organic synthesis [2].

Why 4-(Aminomethyl)benzothioamide Cannot Be Substituted with Its Amide or Acid Analogs in Critical Research Applications


The substitution of 4-(Aminomethyl)benzothioamide with its closely related analogs, such as 4-(aminomethyl)benzamide or 4-(aminomethyl)benzoic acid, leads to significant alterations in molecular properties that directly impact reactivity, selectivity, and biological outcomes. The replacement of the carbonyl oxygen with sulfur introduces a larger, more polarizable atom, resulting in a higher topological polar surface area (TPSA) of 84.1 Ų, compared to 69.1 Ų for the amide and 63.3 Ų for the acid [1][2]. This fundamental change affects hydrogen-bonding capabilities, lipophilicity (XLogP3 = 0.5 for the thioamide vs. 0.1 for the amide), and electronic properties [1]. Critically, thioamides exhibit enhanced n→π* interactions, which can stabilize specific conformations and influence molecular recognition events [3]. Therefore, simply replacing 4-(Aminomethyl)benzothioamide with its amide or acid analogs can compromise synthetic routes, alter target binding affinities, and invalidate structure-activity relationships, making it a non-fungible entity in research and development.

Quantitative Differentiation of 4-(Aminomethyl)benzothioamide: A Comparative Analysis for Informed Procurement


Comparative Physicochemical Profile: TPSA and Lipophilicity of 4-(Aminomethyl)benzothioamide vs. Amide and Acid Analogs

4-(Aminomethyl)benzothioamide exhibits a distinct physicochemical profile compared to its amide (4-(aminomethyl)benzamide) and acid (4-(aminomethyl)benzoic acid) analogs. The replacement of the carbonyl oxygen with sulfur increases the topological polar surface area (TPSA) from 69.1 Ų (amide) and 63.3 Ų (acid) to 84.1 Ų (thioamide) [1][2]. This 15-21 Ų increase in TPSA indicates a more polar surface, which can affect membrane permeability and solubility. Furthermore, the calculated lipophilicity (XLogP3) of the thioamide is 0.5, compared to 0.1 for the amide, indicating a 5-fold increase in lipophilicity [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Enhanced n→π* Interaction Strength: A Structural Basis for Differential Molecular Recognition

Thioamides, including 4-(Aminomethyl)benzothioamide, exhibit significantly stronger n→π* interactions compared to their amide counterparts. Quantum mechanical calculations and experimental studies have demonstrated that the n→π* interaction between two thioamides is approximately 3-fold stronger than between two oxoamides [1][2]. This enhanced interaction arises from increased orbital overlap and a reduced energy difference between the donor and acceptor orbitals when sulfur replaces oxygen [1].

Structural Biology Protein Engineering Peptidomimetics

Validated Synthetic Utility: 4-(Aminomethyl)benzothioamide as a Precursor to Gout Therapeutics

A patent (US20120078013A1) explicitly identifies 4-substituted benzothioamide derivatives as crucial intermediates in the production of 2-(3-cyanophenyl)thiazole derivatives, a class of compounds useful as drugs for treating gout [1]. The patent describes a method for producing these derivatives safely, economically, and at high yield, underscoring their industrial relevance and the specific value of the benzothioamide scaffold in a validated synthetic pathway [1].

Pharmaceutical Synthesis Process Chemistry Drug Manufacturing

Commercial Availability and Purity Profile for Research-Grade Procurement

4-(Aminomethyl)benzothioamide is commercially available from specialized chemical suppliers with a documented purity of ≥98% . Its CAS number (404897-88-7) is well-established, ensuring unambiguous identification and sourcing. The compound is offered in various quantities, with pricing reflecting its niche status and specialized synthesis. This contrasts with more common analogs like 4-(aminomethyl)benzamide, which may be available from a wider range of vendors but may not offer the specific thioamide functionality.

Chemical Procurement Supply Chain Research Reagents

Optimal Application Scenarios for 4-(Aminomethyl)benzothioamide Based on Quantitative Evidence


Peptidomimetic Design and Protein Engineering Leveraging Enhanced Conformational Stability

The 3-fold stronger n→π* interactions of thioamides, as quantified by Newberry and Raines [1], make 4-(aminomethyl)benzothioamide an ideal candidate for incorporation into peptidomimetics. Researchers seeking to stabilize specific secondary structures, enhance protease resistance, or modulate protein-protein interactions should consider this building block. Its unique electronic properties, distinct from its amide analog (TPSA = 84.1 Ų vs. 69.1 Ų), offer a new dimension in molecular design [2].

Synthesis of Gout Therapeutics via a Validated Industrial Route

As outlined in patent US20120078013A1, 4-substituted benzothioamide derivatives are key intermediates in the synthesis of 2-(3-cyanophenyl)thiazole derivatives, a class of drugs for gout [3]. This application scenario is directly relevant for process chemists and pharmaceutical manufacturers developing or scaling up the production of these therapeutics. The patent's emphasis on a safe, economical, and high-yield method underscores the compound's practical value in an industrial setting [3].

Medicinal Chemistry Lead Optimization Where Altered Lipophilicity is Desired

The 5-fold higher XLogP3 value of 4-(aminomethyl)benzothioamide (0.5) compared to 4-(aminomethyl)benzamide (0.1) provides a strategic advantage in medicinal chemistry programs where modulating lipophilicity is a key objective [2]. This property can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Researchers aiming to fine-tune the lipophilicity of a lead series without drastically altering the core structure can employ this thioamide analog to achieve a measurable increase in calculated logP.

Development of Novel Heterocyclic Scaffolds via Thioamide-Specific Cyclizations

Benzothioamides are known to act as organocatalysts and participate in unique cyclization reactions to form thiazole derivatives [4]. The primary thioamide group in 4-(aminomethyl)benzothioamide is a reactive handle for such transformations, enabling the synthesis of diverse heterocyclic libraries. This application scenario is particularly relevant for synthetic and medicinal chemists engaged in the discovery of new bioactive molecules, where the thioamide moiety provides a distinct reactivity profile compared to standard amides or acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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